molecular formula C9H12O2 B1312371 1-Methoxy-3-(methoxymethyl)benzene CAS No. 1515-82-8

1-Methoxy-3-(methoxymethyl)benzene

Cat. No.: B1312371
CAS No.: 1515-82-8
M. Wt: 152.19 g/mol
InChI Key: LARMPJBNGQZMOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the methylation of 3-hydroxybenzyl alcohol using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products:

    Oxidation: 3-Methoxybenzaldehyde or 3-Methoxybenzoic acid.

    Reduction: 3-Hydroxybenzyl alcohol.

    Substitution: 3-Bromo-1-methoxy-4-(methoxymethyl)benzene.

Scientific Research Applications

1-Methoxy-3-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-Methoxy-3-(methoxymethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methoxy-3-(methoxymethyl)benzene can be compared with other similar compounds such as:

    Anisole (Methoxybenzene): Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    3-Methoxytoluene: Has a methyl group instead of a methoxymethyl group, affecting its chemical reactivity and physical properties.

    3-Methylanisole: Similar structure but with a methyl group at the meta position, influencing its aromatic substitution patterns.

Uniqueness: The presence of both methoxy and methoxymethyl groups in this compound provides unique reactivity and interaction profiles, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-methoxy-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMPJBNGQZMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453744
Record name 1-methoxy-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-82-8
Record name 1-Methoxy-3-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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